rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[410]heptane hydrochloride, cis is a bicyclic compound characterized by the presence of two bromine atoms and a methyl group attached to a 3-azabicyclo[410]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azabicyclo[4.1.0]heptane precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify other functional groups.
Oxidation Reactions: Oxidation can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to dehalogenated or oxidized products, respectively.
Scientific Research Applications
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride: This compound has a similar bicyclic structure but with only one bromine atom.
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane, cis: This compound features fluorine atoms and an oxygen atom in the bicyclic structure.
Uniqueness
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis is unique due to the presence of two bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
(1S,6S)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGFWAXSNUFKN-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2(Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCNC[C@H]1C2(Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.